Glass Transition Temperature (Tg) Elevation of 28–51 °C over DGEBA/DDS Under Identical Curing Agent
When cured with 4,4′-diaminodiphenyl sulfone (DDS)—the most common high-performance aromatic amine hardener—the commercial EBA-65 (CAS 27610-48-6) formulation achieves a dry Tg of 231 °C by DSC, and retains a wet Tg of 225 °C after 72-hour boiling water immersion [1]. In a directly comparable literature study, DGEBA cured with DDS under optimized conditions reached a Tg of 203 °C [2]. This represents a 28 °C advantage for the naphthalene system under comparable cure chemistry. When benchmarked against the broader class of phenyl-based epoxy resins cured with DDM, which exhibit Tgs ranging from 128 to 200 °C, the naphthalene-core epoxy delivers a Tg elevation of ≥31 °C over the upper bound of the phenyl class [3]. The wet Tg retention (225 °C vs. 231 °C dry, a drop of only 6 °C) further demonstrates resistance to hydrothermal plasticization that is critical for high-humidity service environments.
| Evidence Dimension | Glass transition temperature (Tg, DSC) after curing with aromatic diamine |
|---|---|
| Target Compound Data | Tg (dry) = 231 °C; Tg (wet, 72h boil) = 225 °C (EBA-65 / DDS system, cure: 180°C×1h + 200°C×1h + 220°C×1h) [1] |
| Comparator Or Baseline | DGEBA/DDS: Tg = 203 °C [2]; Phenyl-based epoxy class (DDM-cured): Tg range 128–200 °C [3] |
| Quantified Difference | +28 °C over DGEBA/DDS; +31 °C over upper bound of phenyl-based epoxy class; wet Tg retention of 97.4% (Δ = −6 °C) |
| Conditions | Curing agent: 4,4′-DDS; Cure cycle: 180°C×1h + 200°C×1h + 220°C×1h; Tg measured by DSC per GB/T 194667.2-2004 [1]; DGEBA/DDS system cure-optimized [2] |
Why This Matters
A Tg advantage of 28–51 °C directly expands the upper service temperature window, enabling use in aerospace hot-section composites and lead-free solder-compatible (260+ °C reflow) electronic packaging where DGEBA-based formulations would undergo premature softening and dimensional failure.
- [1] Shanghai Huayi Resin Co., Ltd. "EBA-65 Naphthalene-Type Epoxy Resin – Product Datasheet." Adbest® brand. Typical cured properties: Tg (DSC, DDS-cured) = 231 °C; wet Tg (72h boiling water) = 225 °C; water absorption (72h boiling) = 1.95%. Accessed via shhysz.com. View Source
- [2] Dai, J., et al. "Equol-based epoxy resin as an ideal substitute for the diglycidyl ether of bisphenol A (DGEBA)." Polymer Degradation and Stability, Vol. 226, 2024, 110831. Reports DGEBA-DDS: tensile strength 83.2 MPa, tensile modulus 2.81 GPa, Tg = 203 °C. View Source
- [3] Duan, Y.-F., Liu, T.-M., Cheng, K.-C., & Su, W.-F. "Thermal stability of some naphthalene- and phenyl-based epoxy resins." Polymer Degradation and Stability, Vol. 84, Issue 2, 2004, pp. 305–310. Tg ranges: naphthalene-based 175–213 °C; phenyl-based 128–200 °C. View Source
